4-Iodopyrimidin-5-ol, with the chemical formula CHINO, is a halogenated pyrimidine derivative notable for its iodine atom at the 4-position and a hydroxyl group at the 5-position. This compound belongs to the class of heterocyclic compounds, which are characterized by having atoms of at least two different elements as members of their rings. The presence of iodine enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.
Research indicates that pyrimidine derivatives, including 4-iodopyrimidin-5-ol, exhibit a range of biological activities. These compounds are often investigated for their potential as:
The specific biological activity of 4-iodopyrimidin-5-ol itself requires further investigation, but its structural characteristics suggest potential for pharmacological applications.
Several synthetic routes have been developed for preparing 4-iodopyrimidin-5-ol:
4-Iodopyrimidin-5-ol has several applications in various fields:
The unique properties imparted by the iodine substituent make it a valuable building block in chemical synthesis.
Interaction studies involving 4-iodopyrimidin-5-ol focus on its reactivity with biological targets and other chemical species. These studies typically assess:
Such studies are crucial for determining its viability as a pharmaceutical candidate.
Several compounds share structural similarities with 4-iodopyrimidin-5-ol, including:
Compound Name | CAS Number | Key Features |
---|---|---|
5-Iodopyrimidin-4-one | 4349-07-9 | Iodine at position 5; ketone functional group |
4-Hydroxy-pyrimidinone | 51953-18-5 | Hydroxyl group at position 4; no iodine |
2-Amino-pyrimidine | 29939-37-5 | Amino group at position 2; no halogens |
The uniqueness of 4-Iodopyrimidin-5-ol lies primarily in its combination of both iodine and hydroxyl groups on the pyrimidine ring. This specific arrangement enhances its reactivity and potential biological activity compared to similar compounds that lack one or both functional groups. The presence of iodine allows for greater nucleophilicity and reactivity in substitution reactions, making it a versatile intermediate in synthetic chemistry.